
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with chloro, diethoxyethyl, and fluorophenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Diethoxyethyl Group: This step may involve alkylation reactions using diethoxyethane and a suitable base.
Incorporation of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce new functional groups.
Scientific Research Applications
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer therapies.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This compound may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-diethoxyethyl)-N-(4-methylphenyl)benzenesulfonamide
- 4-chloro-N-(2,2-diethoxyethyl)-N-(4-chlorophenyl)benzenesulfonamide
- 4-chloro-N-(2,2-diethoxyethyl)-N-(4-bromophenyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO4S/c1-3-24-18(25-4-2)13-21(16-9-7-15(20)8-10-16)26(22,23)17-11-5-14(19)6-12-17/h5-12,18H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFUGEOFQPKSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


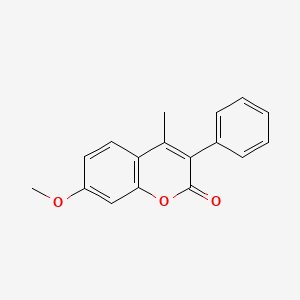
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)
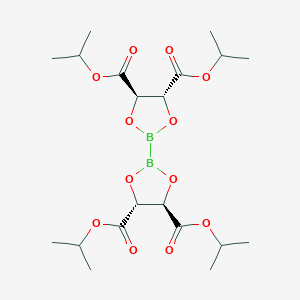
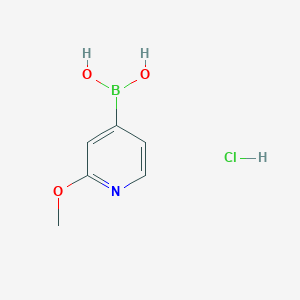
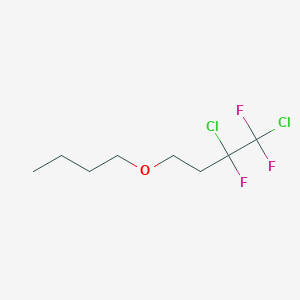



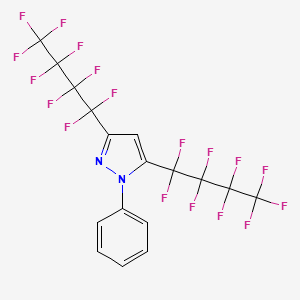

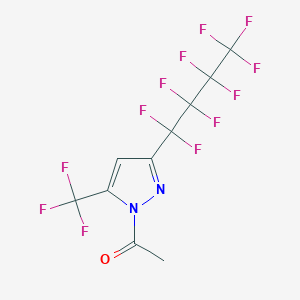
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)

